

# A Comparative Guide to the Spectroscopic Data of 2-Carboxyoctahydroindole Stereoisomers

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## Compound of Interest

Compound Name: 2-Carboxyoctahydroindole,  
(2S,3aS,7aS)-

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two key stereoisomers of 2-carboxyoctahydroindole, a critical building block in the synthesis of several pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The data presented here is essential for the identification, characterization, and quality control of these stereochemically complex molecules.

2-Carboxyoctahydroindole possesses three chiral centers, giving rise to eight possible stereoisomers. The precise stereochemistry is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). For instance, the (2S,3aS,7aS) stereoisomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor to Trandolapril.

This guide focuses on the spectroscopic data for the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and its C2-epimer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride, based on published experimental data. While the (2S,3aR,7aS) isomer is of significant interest, a complete set of its spectroscopic data for direct comparison is not readily available in the public domain.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two stereoisomers.

## <sup>1</sup>H NMR Data (400 MHz, D<sub>2</sub>O)

Protons	(2S,3aS,7aS)-Isomer δ (ppm)	(2R,3aS,7aS)-Isomer·HCl δ (ppm)
H-2	4.06 (m)	4.38 (m)
H-3a	3.65 (m)	3.72 (m)
H-7a	2.25–2.36 (m)	2.23–2.36 (m)
CH <sub>2</sub>	1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H)	1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H)

## <sup>13</sup>C NMR Data (100 MHz, D<sub>2</sub>O)

Carbon	(2S,3aS,7aS)-Isomer δ (ppm)	(2R,3aS,7aS)-Isomer·HCl δ (ppm)
C=O	175.42	172.76
C-2	59.34	57.61
C-3a	59.70	59.94
C-7a	36.91	36.33
C-3	32.36	32.44
C-4	24.38	23.95
C-5	21.36	21.01
C-6	25.06	24.72
C-7	20.88	20.51

## **Infrared (IR) Spectroscopy Data**

Stereoisomer	Technique	Key Absorptions (cm <sup>-1</sup> )
(2S,3aS,7aS)-Isomer	KBr	3600–2200 (O-H, N-H stretch), 1623 (C=O stretch)
(2R,3aS,7aS)-Isomer·HCl	KBr	3507 (O-H stretch), 3200– 2300 (N-H <sup>+</sup> stretch), 1732 (C=O stretch), 1578

## High-Resolution Mass Spectrometry (HRMS) Data

Stereoisomer	Ion	Calculated m/z	Found m/z
(2S,3aS,7aS)-Isomer	[M+H] <sup>+</sup>	170.1176	170.1174
(2R,3aS,7aS)- Isomer·HCl	[M-Cl] <sup>+</sup>	170.1176	170.1177

## Experimental Protocols

The following protocols are based on the work of De Riccardis et al. and are provided for informational purposes.

### Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) was hydrogenated at 60 °C in the presence of PtO<sub>2</sub> (300 mg). After 24 hours, the catalyst was filtered off and washed with acetic acid. The solvent was evaporated to dryness, and the resulting residue was crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

### Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride

A 3N solution of HCl in anhydrous ethyl acetate (8 mL) was added to (3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one (a precursor derived from the (2S,3aS,7aS)-isomer, 300 mg, 1.01 mmol), and the resulting mixture was stirred at room temperature for 24

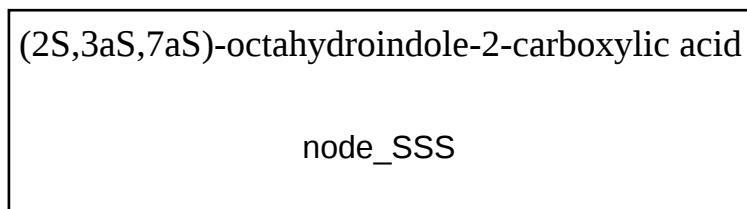
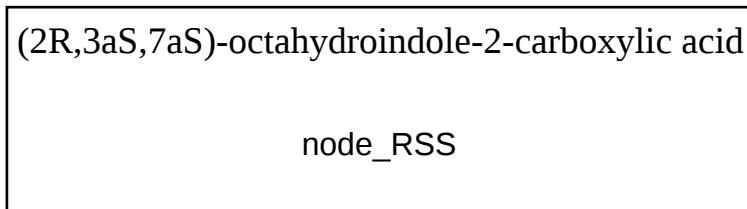
hours. The solvent was concentrated in vacuo, and the resulting solid was washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the hydrochloride salt.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker AV-400 instrument at room temperature using the residual solvent signal as the internal standard. Chemical shifts ( $\delta$ ) are expressed in ppm.
- IR Spectroscopy: IR spectra were registered on a Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer.
- Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Microtof-Q spectrometer.

## Visualization of Stereoisomers

The following diagram illustrates the chemical structures of the two compared stereoisomers of 2-carboxyoctahydroindole, with the chiral centers highlighted.



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